molecular formula C20H22N10Na2O10P2S2 B10828430 disodium;(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diolate

disodium;(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diolate

Cat. No.: B10828430
M. Wt: 734.5 g/mol
InChI Key: QSNYMJBPLDPGOV-LJFXOJISSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: MIW815 (disodium salt) is synthesized as a bisphosphothioate analog of cyclic di-AMP. The substitution of non-bridging oxygen atoms at the internucleotide phosphate bridge with sulfur atoms makes it less susceptible to enzymatic hydrolysis . The synthesis involves the coupling of nucleotides under specific conditions to form the cyclic dinucleotide structure.

Industrial Production Methods: Industrial production of MIW815 (disodium salt) involves large-scale synthesis using automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: MIW815 (disodium salt) primarily undergoes reactions related to its role as a STING agonist. These include:

Common Reagents and Conditions:

    Reagents: Nucleotides, sulfurizing agents, and coupling reagents.

    Conditions: Controlled temperature and pH to maintain the integrity of the cyclic dinucleotide structure.

Major Products: The primary product of these reactions is the activated STING pathway, leading to the production of cytokines and chemokines .

Scientific Research Applications

MIW815 (disodium salt) has several scientific research applications:

Mechanism of Action

MIW815 (disodium salt) activates the STING pathway by binding to the STING receptor. This activation triggers a cascade of signaling events, leading to the production of type I interferons and other cytokines. These cytokines activate immune cells, including dendritic cells and T cells, which then target and destroy cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H22N10Na2O10P2S2

Molecular Weight

734.5 g/mol

IUPAC Name

disodium;(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diolate

InChI

InChI=1S/C20H22N10O10P2S2.2Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);;/q-2;2*+1/t7-,8-,11?,12-,13-,14-,19-,20-,41?,42?;;/m1../s1

InChI Key

QSNYMJBPLDPGOV-LJFXOJISSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)[O-])OP(=S)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OP(=O)(O1)S)[O-])O.[Na+].[Na+]

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)[O-])OP(=S)(O1)O)S)[O-].[Na+].[Na+]

Origin of Product

United States

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